2-(2-Piperidin-1-yl-ethoxy)-phenylamine
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Overview
Description
2-(2-Piperidin-1-yl-ethoxy)-phenylamine is an organic compound that features a piperidine ring attached to an ethoxy group, which is further connected to a phenylamine moiety
Mechanism of Action
Target of Action
The primary target of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is the Estrogen receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen .
Mode of Action
It’s known that erα, when activated, can regulate the expression of target genes, which in turn can influence various biological processes .
Biochemical Pathways
Given the role of erα, it can be inferred that the compound may influence pathways related to cell growth, differentiation, and reproduction, which are typically regulated by estrogen .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
Given its target, it can be inferred that the compound may have effects on processes regulated by estrogen, such as cell growth and differentiation .
Action Environment
Environmental factors can include pH, temperature, presence of other molecules, and more, and can significantly impact the effectiveness of a compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine are largely determined by its interactions with enzymes, proteins, and other biomolecules . It is known to interact with the estrogen receptor alpha
Molecular Mechanism
It is known to interact with the estrogen receptor alpha, but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine typically involves the following steps:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of 2-bromoethanol with piperidine to form 2-(piperidin-1-yl)ethanol.
Etherification: The intermediate is then subjected to etherification with 2-bromoaniline to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like potassium carbonate to enhance the reaction rate.
Solvents: Employment of solvents like dimethylformamide (DMF) to facilitate the reaction.
Temperature Control: Maintaining reaction temperatures around 80-100°C to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products:
Oxidation Products: N-oxides of the parent compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Piperidin-1-yl-ethoxy)-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-Phenyl-1-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinolin-6-ol
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness:
- Structural Features: The presence of both piperidine and phenylamine moieties provides unique chemical properties.
- Biological Activity: Exhibits distinct biological activities compared to other similar compounds, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXZSYLVSCQFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424633 |
Source
|
Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857373-29-6 |
Source
|
Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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